2-[(Biphenyl-4-ylcarbonyl)amino]-4-ethyl-5-methylthiophene-3-carboxamide
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Overview
Description
2-[(4-BIPHENYLYLCARBONYL)AMINO]-4-ETHYL-5-METHYL-3-THIOPHENECARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a biphenyl group, a thiophene ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-BIPHENYLYLCARBONYL)AMINO]-4-ETHYL-5-METHYL-3-THIOPHENECARBOXAMIDE typically involves multiple steps, including the formation of the biphenylcarbonyl group and the thiophene ring. Common reagents used in the synthesis include biphenylcarbonyl chloride, ethylamine, and methylthiophene. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-BIPHENYLYLCARBONYL)AMINO]-4-ETHYL-5-METHYL-3-THIOPHENECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(4-BIPHENYLYLCARBONYL)AMINO]-4-ETHYL-5-METHYL-3-THIOPHENECARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-BIPHENYLYLCARBONYL)AMINO]-4-ETHYL-5-METHYL-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-BIPHENYLYLCARBONYL)AMINO]BENZOATE
- 4-[(2-BIPHENYLYLCARBONYL)AMINO]-2-CHLOROBENZOIC ACID
Uniqueness
2-[(4-BIPHENYLYLCARBONYL)AMINO]-4-ETHYL-5-METHYL-3-THIOPHENECARBOXAMIDE is unique due to its combination of a biphenyl group and a thiophene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H20N2O2S |
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Molecular Weight |
364.5 g/mol |
IUPAC Name |
4-ethyl-5-methyl-2-[(4-phenylbenzoyl)amino]thiophene-3-carboxamide |
InChI |
InChI=1S/C21H20N2O2S/c1-3-17-13(2)26-21(18(17)19(22)24)23-20(25)16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3,(H2,22,24)(H,23,25) |
InChI Key |
XMBQRUADLDAHQU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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